molecular formula O20S5V2-10 B103486 Vanadium sulfate CAS No. 16785-81-2

Vanadium sulfate

Cat. No.: B103486
CAS No.: 16785-81-2
M. Wt: 582.2 g/mol
InChI Key: MBOJJEQVSOCDGA-UHFFFAOYSA-D
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Description

Vanadium sulfate refers to a family of inorganic compounds with the general formula VSO₄(H₂O)ₓ, where 0 ≤ x ≤ 7. The hexahydrate form is the most commonly encountered. It is a violet solid that dissolves in water to give air-sensitive solutions of the aquo complex. This compound is isomorphous with magnesium sulfate and ferrous sulfate, indicating similar crystal structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadium sulfate can be prepared by the electrolytic reduction of vanadyl sulfate in sulfuric acid. This process involves the reduction of vanadium from a higher oxidation state to a lower one, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through solvent extraction methods. For instance, highly pure vanadyl sulfate can be prepared from sulfate solutions containing impurities of iron and aluminum by solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester and tri-n-butyl phosphate as phase modifiers .

Chemical Reactions Analysis

Types of Reactions: Vanadium sulfate undergoes various chemical reactions, including oxidation, reduction, and complexation reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or zinc in acidic conditions.

    Complexation: this compound forms complexes with ligands such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.

Major Products:

    Oxidation: Vanadium pentoxide (V₂O₅) is a common product of oxidation reactions.

    Reduction: Vanadium(III) sulfate is a typical product of reduction reactions.

    Complexation: Various vanadium complexes depending on the ligands used.

Scientific Research Applications

Mechanism of Action

Vanadium sulfate can be compared with other vanadium compounds such as vanadium pentoxide and vanadyl sulfate:

    Vanadium Pentoxide (V₂O₅): This compound is primarily used as a catalyst in the production of sulfuric acid.

    Vanadyl Sulfate (VOSO₄): Vanadyl sulfate is another vanadium compound with a different oxidation state.

Uniqueness of this compound: this compound is unique due to its ability to form various hydrates and its versatility in undergoing multiple types of chemical reactions. Its applications in energy storage, particularly in vanadium redox flow batteries, highlight its importance in modern technology .

Comparison with Similar Compounds

  • Vanadium pentoxide (V₂O₅)
  • Vanadyl sulfate (VOSO₄)
  • Vanadium trioxide (V₂O₃)
  • Vanadium tetrachloride (VCl₄)

Properties

IUPAC Name

vanadium;pentasulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5H2O4S.2V/c5*1-5(2,3)4;;/h5*(H2,1,2,3,4);;/p-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOJJEQVSOCDGA-UHFFFAOYSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O20S5V2-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16785-81-2
Record name Sulfuric acid, vanadium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016785812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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